molecular formula C14H8BrF3N4O B2809741 2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide CAS No. 2034479-92-8

2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide

Cat. No.: B2809741
CAS No.: 2034479-92-8
M. Wt: 385.144
InChI Key: UXQRHPBTFOZVBB-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the structure enhances its reactivity and biological properties.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “2-bromo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” would depend on its exact chemical structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They have diverse and valuable synthetical, biological, and photophysical properties. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The reaction is catalyzed by XPhosPdG2/XPhos in the presence of potassium carbonate as a base and p-methoxyphenylboronic acid in a mixture of ethanol and water under microwave irradiation at 135°C for 40 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted reactions can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: XPhosPdG2/XPhos, potassium carbonate, p-methoxyphenylboronic acid.

    Conditions: Microwave irradiation, ethanol-water mixture, 135°C.

Major Products

The major products formed from these reactions include various arylated derivatives of pyrazolo[1,5-a]pyrimidine, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-bromo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N4O/c15-10-4-2-1-3-9(10)13(23)20-8-6-19-12-5-11(14(16,17)18)21-22(12)7-8/h1-7H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQRHPBTFOZVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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